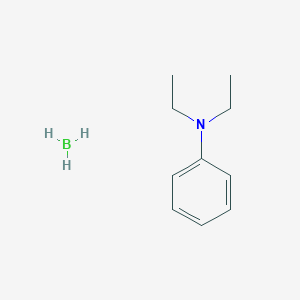

Diethylaniline-borane

Description

Contextualization of Diethylaniline-Borane within Lewis Acid-Base Complex Chemistry

Diethylaniline-borane (DEANB) is a prominent example of a Lewis acid-base complex, where the lone pair of electrons on the nitrogen atom of diethylaniline donates into the vacant p-orbital of borane (B79455) (BH₃), forming a dative covalent bond. rsc.orgchemrevlett.com This interaction between a Lewis base (diethylaniline) and a Lewis acid (borane) results in a stable adduct. chemrevlett.com The stability and reactivity of such adducts are influenced by the electronic properties of the amine. In the case of aryl-amine-boranes like DEANB, the electron-withdrawing nature of the aryl group can influence the reducing power of the adduct. rsc.org DEANB is recognized as a practical, safe, and high-quality borane source, particularly in large-scale industrial applications where consistency is paramount. acs.org Its utility as a reducing agent is well-documented for a variety of functional groups, including ketones, acids, esters, amides, and nitriles. chemicalbook.com

Historical Perspectives on Borane-Amine Chemistry Development

The journey of borane-amine chemistry began in 1937 with the pioneering work of Burg and Schlesinger. rsc.orgchemrevlett.com Their initial synthesis of an amine-borane adduct opened the door to a new class of chemical reagents. chemrevlett.com Early methods for preparing amine-boranes often involved the in-situ generation of borane from the reduction of boron trifluoride-diethyl etherate, followed by reaction with an amine. purdue.edu Over the decades, synthetic methodologies have evolved significantly, leading to more convenient and efficient routes for their preparation. chemrevlett.com The development of various amine-borane adducts has been driven by the need for reagents with tailored reactivity and stability for specific applications in organic synthesis and beyond. purdue.eduresearchgate.net

The following table provides key properties of Diethylaniline-borane:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈BN | |

| Molecular Weight | 163.07 g/mol | |

| Appearance | Colorless to pale-yellow liquid | |

| Melting Point | -30 to -27 °C | chemicalbook.com |

| Density | 0.917 g/mL at 25 °C | chemicalbook.com |

| Solubility | Soluble in organic solvents like THF and dichloromethane |

Structure

3D Structure of Parent

Properties

IUPAC Name |

borane;N,N-diethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.BH3/c1-3-11(4-2)10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3;1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWBYWNNJVSNPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B.CCN(CC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diethylaniline Borane Preparation

Direct Adduct Formation Strategies

The most common and straightforward method for preparing diethylaniline-borane is through the direct reaction of a borane (B79455) complex with N,N-diethylaniline. This Lewis acid-base interaction results in the formation of a stable adduct. A prevalent precursor for this reaction is the borane-tetrahydrofuran (B86392) complex (BH3·THF).

The reaction involves the displacement of the weaker Lewis base, tetrahydrofuran (B95107) (THF), by the stronger Lewis base, N,N-diethylaniline. The general reaction can be represented as:

BH3·THF + C6H5N(C2H5)2 → C6H5N(C2H5)2·BH3 + THF

This synthesis is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction of the borane complex with atmospheric moisture and oxygen. The reaction can be performed "neat," meaning without a solvent, by directly mixing the reactants. Cooling is often employed during the initial mixing to control the exothermic nature of the reaction.

Optimized Reaction Conditions for High-Yield Synthesis

Achieving a high yield of pure diethylaniline-borane necessitates careful control over reaction parameters. While specific optimization studies with extensive data are not abundantly available in the public domain, established laboratory procedures provide insight into effective conditions.

Key factors influencing the yield and purity of the final product include the quality of the reactants, the reaction temperature, the duration of the reaction, and the work-up procedure. For instance, a known procedure involves the slow addition of N,N-diethylaniline to a solution of borane-tetrahydrofuran complex under an inert atmosphere with cooling. The reaction mixture is then typically stirred for an extended period to ensure complete adduct formation.

| Parameter | Condition | Rationale |

| Borane Source | Borane-tetrahydrofuran complex (BH3·THF) | Commercially available and a convenient source of borane. |

| Amine | N,N-Diethylaniline | The Lewis base that forms the adduct with borane. |

| Solvent | Neat (no solvent) or an inert solvent like THF | Neat conditions can simplify purification; THF is the solvent from the borane precursor. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents decomposition of the borane reagent by moisture and oxygen. |

| Temperature | Cooling with an ice bath initially, then room temperature | To control the initial exothermicity of the Lewis acid-base reaction. |

| Reaction Time | Several hours (e.g., 12 hours) | To ensure the reaction goes to completion. chemicalbook.com |

| Work-up | Removal of volatile components under vacuum | To isolate the diethylaniline-borane product. |

This table represents a generalized set of conditions based on common laboratory practices for direct adduct formation.

Green Chemistry Approaches in Diethylaniline-Borane Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds, including amine-boranes. While specific studies detailing the green synthesis of diethylaniline-borane are limited, general strategies developed for other amine-boranes can be extrapolated.

A significant advancement in the green synthesis of amine-boranes is the replacement of hazardous solvents like tetrahydrofuran (THF) with more environmentally benign alternatives. acs.org Research has shown that ethyl acetate (B1210297) can be an effective solvent for the synthesis of some amine-boranes. acs.org Furthermore, the use of water as a reagent to activate sodium borohydride (B1222165), a common borane source, represents a greener alternative to traditional methods. prf.org

Another green chemistry approach involves the use of activators like carbon dioxide for the synthesis of amine-boranes from sodium borohydride and the corresponding amine. purdue.edu These methods often proceed under mild conditions and can lead to high yields of the desired product. The application of these greener methodologies to the synthesis of diethylaniline-borane could offer significant environmental benefits by reducing the use of volatile and hazardous organic solvents.

Comparison of Synthetic Routes to Diethylaniline-Borane with Other Amine-Boranes

The synthesis of diethylaniline-borane shares common principles with the preparation of other amine-borane adducts, yet the specific conditions and properties of the products can differ significantly. A comparison with other common amine-boranes, such as borane-ammonia (NH3·BH3) and borane-triethylamine (N(C2H5)3·BH3), highlights these differences.

The stability of the amine-borane adduct is a key factor influencing its synthesis and handling. Diethylaniline-borane is considered to be less stable than some aliphatic amine-boranes like borane-triethylamine. orgsyn.orgnih.gov This lower stability can necessitate more stringent reaction conditions, such as lower temperatures and a strictly inert atmosphere, to prevent decomposition.

| Amine-Borane | Typical Synthetic Route | Key Reaction Conditions | Product Stability |

| Diethylaniline-Borane | Direct reaction of BH3·THF with N,N-diethylaniline. | Inert atmosphere, often neat, cooling. | Less stable than many aliphatic amine-boranes. orgsyn.org |

| Borane-Ammonia | Reaction of a borane source (e.g., BH3·THF) with ammonia. | Can be prepared in situ; requires careful handling of gaseous ammonia. | A solid, relatively stable under inert conditions. |

| Borane-Trimethylamine | Direct reaction of BH3·THF with trimethylamine. | Similar to diethylaniline-borane synthesis. | A stable, solid compound. nih.gov |

| Borane-Pyridine | Direct reaction of BH3·THF with pyridine. | Generally straightforward adduct formation. | A liquid, moderately stable. |

The nature of the amine (aromatic vs. aliphatic, steric hindrance) plays a crucial role in the kinetics and thermodynamics of the adduct formation. Aromatic amines, like diethylaniline, are generally weaker Lewis bases than aliphatic amines, such as triethylamine (B128534). This can influence the equilibrium of the adduct formation reaction. The steric bulk of the amine also affects the stability of the resulting borane adduct.

Spectroscopic and Structural Characterization Techniques and Interpretations

Advanced Nuclear Magnetic Resonance Spectroscopy for Diethylaniline-Borane (e.g., ¹¹B, ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of diethylaniline-borane, offering a window into its electronic and structural environment.

¹¹B NMR spectroscopy is particularly informative for understanding the boron environment in amine-borane adducts. nih.gov The formation of the dative B-N bond in diethylaniline-borane results in a distinct upfield shift in the ¹¹B NMR spectrum compared to uncomplexed borane (B79455) species. This shift is indicative of the change in coordination and the increased electron density around the boron atom upon adduct formation. nih.gov For diethylaniline-borane, the ¹¹B NMR resonance is typically observed as a quartet due to coupling with the three hydrogen atoms of the borane group (¹J_BH). rsc.org The chemical shift for diethylaniline-borane is approximately -14.33 ppm with a coupling constant (J) of 95 Hz. rsc.org This value is characteristic of a tetracoordinated boron atom in a stable amine-borane complex. nih.govrsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference Solvent |

|---|---|---|---|---|

| ¹¹B | -14.33 | quartet | 95 | CDCl₃ |

| ¹H (BH₃) | 3.00-1.80 | broad quartet | - | CDCl₃ |

| ¹H (N-CH₂) | 3.09 (s, 6H for N-CH₃ in a similar compound) | - | - | CDCl₃ |

| ¹³C (Aromatic) | 154.3, 146.3, 106.3 | - | - | CDCl₃ |

| ¹³C (N-CH₃ in a similar compound) | 39.7 | - | - | CDCl₃ |

¹H and ¹³C NMR spectroscopy provide detailed information about the organic framework of the diethylaniline moiety. The formation of the borane adduct influences the chemical shifts of the protons and carbons of the ethyl groups and the aromatic ring. For instance, the protons on the methylene (B1212753) groups (N-CH₂) adjacent to the nitrogen atom show a characteristic upfield shift upon coordination with borane. This is a result of the donation of electron density from the nitrogen to the boron, which alters the electronic environment of the neighboring atoms.

Variable-temperature NMR studies can be employed to investigate the conformational dynamics of the diethylaniline-borane adduct. acs.org These studies can reveal information about the rotation around the C-N and N-B bonds, as well as the potential for restricted rotation of the phenyl group. This type of analysis helps in understanding the steric and electronic interactions that govern the molecule's preferred three-dimensional structure in solution.

Vibrational Spectroscopy (IR, Raman) for Bonding Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the key functional groups and assessing the strength of the bonds within the diethylaniline-borane complex. spectroscopyonline.com The formation of the adduct is clearly evidenced by the appearance of characteristic B-H and B-N stretching vibrations. nih.gov

The B-H stretching vibrations are typically observed in the IR spectrum in the region of 2100–2500 cm⁻¹. These bands are a definitive indicator of the presence of the borane group. Furthermore, the formation of the dative N-B bond gives rise to a new vibrational mode, which can be observed in the range of 1350–1450 cm⁻¹. The precise frequencies of these vibrations can provide insights into the strength and nature of the coordinate bond. Both IR and Raman spectroscopy are complementary techniques, and together they provide a comprehensive vibrational profile of the molecule. spectroscopyonline.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| B-H stretching | 2100–2500 |

| N-B stretching | 1350–1450 |

X-ray Crystallography of Diethylaniline-Borane and its Derivatives (if applicable for understanding adduct structure)

Chemical Reactivity and Transformation Pathways of Diethylaniline Borane

Reduction Reactions Mediated by Diethylaniline-Borane

Diethylaniline-borane is an effective reducing agent for various functional groups, most notably carbonyl compounds. colab.ws Its utility extends to the reduction of aldehydes, ketones, carboxylic acids, esters, amides, and lactams, typically affording the corresponding alcohols or amines in high yields. colab.wssigmaaldrich.comscientificlabs.co.uk The reactivity and selectivity of these reductions can often be tuned by adjusting reaction conditions or through the use of catalysts.

The reduction of carbonyl-containing functional groups is a cornerstone of organic synthesis. wikipedia.org Diethylaniline-borane serves as a practical reagent for these transformations, converting the C=O double bond into a C-H and O-H single bond, thus producing an alcohol.

The reduction of aldehydes to primary alcohols is a fundamental transformation. chemguide.co.uk Diethylaniline-borane readily accomplishes this conversion with high efficiency. colab.ws The reaction is generally chemoselective, meaning the aldehyde can often be reduced in the presence of less reactive functional groups. nih.gov The general mechanism involves the nucleophilic transfer of a hydride ion from the borane (B79455) complex to the electrophilic carbonyl carbon of the aldehyde. libretexts.orgpressbooks.pub

Table 1: Representative Aldehyde Reductions with Diethylaniline-Borane Below is a summary of typical aldehyde reduction reactions using DEANB. The data is illustrative of common experimental outcomes.

| Aldehyde Substrate | Product | Typical Conditions | Yield (%) |

| Benzaldehyde | Benzyl alcohol | THF, reflux | >95 |

| 4-Chlorobenzaldehyde | (4-Chlorophenyl)methanol | THF, reflux | >95 |

| Cinnamaldehyde | Cinnamyl alcohol | THF, room temp. | >90 (1,2-reduction) |

| Octanal | 1-Octanol | THF, reflux | >95 |

Similar to aldehydes, ketones are efficiently reduced by diethylaniline-borane to yield secondary alcohols. colab.ws This reagent has been employed in large-scale industrial processes, for instance, in the enantioselective preparation of a key intermediate for (R,R)-formoterol, where it was found to be a more practical and safer borane source than borane-THF or borane-DMS. acs.org The reduction of ketones is generally slower than that of aldehydes, which can allow for selective reduction of an aldehyde in the presence of a ketone. nih.gov

Table 2: Representative Ketone Reductions with Diethylaniline-Borane The following table illustrates the reduction of various ketones to their corresponding secondary alcohols using DEANB.

| Ketone Substrate | Product | Typical Conditions | Yield (%) |

| Acetophenone | 1-Phenylethanol | THF, reflux | >95 |

| Cyclohexanone | Cyclohexanol | THF, reflux | >95 |

| Benzophenone | Diphenylmethanol | THF, reflux | >95 |

| 2-Octanone | 2-Octanol | THF, reflux | >95 |

The reduction of carboxylic acids to primary alcohols is a more challenging transformation compared to the reduction of aldehydes and ketones. chemistrysteps.comkhanacademy.org While strong reducing agents like lithium aluminum hydride are effective, borane reagents offer a valuable alternative with different selectivity. nih.govchemistrysteps.com Diethylaniline-borane is capable of reducing carboxylic acids, though sometimes the reaction may require elevated temperatures or longer reaction times to achieve high yields. colab.wsacs.org Unlike reductions with anionic hydrides, the reaction with neutral borane reagents like DEANB avoids the initial acid-base reaction, proceeding instead through the formation of acyloxyborane intermediates. chemistrysteps.com

Table 3: Reduction of Carboxylic Acids with Diethylaniline-Borane This table provides examples of the conversion of carboxylic acids to primary alcohols mediated by DEANB.

| Carboxylic Acid Substrate | Product | Typical Conditions | Yield (%) |

| Benzoic Acid | Benzyl alcohol | THF, reflux, 2h | 92 |

| Hexanoic Acid | 1-Hexanol | THF, reflux, 2h | 94 |

| Phenylacetic Acid | 2-Phenylethanol | THF, reflux, 2h | 93 |

Esters are generally less reactive towards reduction than aldehydes and ketones. wikipedia.org Diethylaniline-borane can reduce esters to primary alcohols, but the reaction is often slower than the reduction of carboxylic acids. colab.ws Research has shown that the reduction of esters by DEANB can be significantly accelerated by the use of catalysts derived from spiroborate complexes. uni.lu With such catalysts, esters can be reduced at room temperature in a few hours. uni.lu In terms of functional group selectivity, reductions of ketones and tertiary amides are typically faster than that of esters. uni.lu

Table 4: Catalytic Reduction of Esters with Diethylaniline-Borane The following examples demonstrate the spiroborate-catalyzed reduction of esters to primary alcohols.

| Ester Substrate | Product | Catalyst | Conditions | Yield (%) |

| Ethyl benzoate | Benzyl alcohol | 5 mol% Spiroborate | THF, room temp., 4h | High |

| Methyl mandelate | 1-Phenyl-1,2-ethanediol | 5 mol% Spiroborate | THF, room temp. | High |

| Ethyl butyrate | 1-Butanol | 5 mol% Spiroborate | THF, room temp., 4h | High |

The reduction of amides to amines is a crucial transformation in organic chemistry. organic-chemistry.org Lewis acidic borane reagents are known to readily reduce amides. nih.gov Diethylaniline-borane is effective in the reduction of tertiary amides and lactams to the corresponding amines. colab.wsnih.gov The reduction of tertiary amides is noted to be faster than that of esters. uni.lu The weak coordination between the boron and nitrogen atoms in bulky trialkylamine-boranes like DEANB is thought to facilitate this reactivity. nih.govresearchgate.net The reduction of secondary and primary amides is generally more complex and may require different reagents or conditions.

Table 5: Reduction of Tertiary Amides and Lactams with Diethylaniline-Borane This table presents examples of the reduction of amides and lactams to their corresponding amines using DEANB.

| Substrate | Product | Typical Conditions | Yield (%) |

| N,N-Dimethylbenzamide | Benzyldimethylamine | THF, reflux | >90 |

| N-Benzoylmorpholine | N-Benzylmorpholine | THF, reflux | >90 |

| N-Methyl-2-pyrrolidone (Lactam) | N-Methylpyrrolidine | THF, reflux | >90 |

Imine and Schiff Base Reduction

N,N-Diethylaniline-borane (DEANB) is recognized as an effective reagent for the reduction of imines and Schiff bases to their corresponding amines. This transformation is a crucial process in synthetic organic chemistry, providing a reliable method for the formation of C-N single bonds. The use of DEANB in these reductions offers the benefits of a stable, commercially available, and selective amine-borane complex. Research has shown that DEANB can reduce Schiff bases, yielding the corresponding amines in very good yields colab.ws. The reaction proceeds under controlled conditions, highlighting the reagent's utility in various synthetic protocols, including reductive amination where an imine is formed in situ from an aldehyde or ketone and then reduced .

Nitrile Reduction

Diethylaniline-borane is also capable of reducing nitriles to primary amines sigmaaldrich.com. While nitriles are generally less reactive than carbonyl compounds, DEANB provides a viable pathway for their conversion. The reduction of nitriles is a fundamental transformation in organic synthesis, offering a route to primary amines from carboxylic acid derivatives. The reactivity of DEANB in this context is part of its broader utility as a reducing agent for a range of polar functional groups . Studies on various borane complexes have established general conditions for nitrile reduction, which typically involve heating in a suitable solvent like tetrahydrofuran (B95107) (THF). The functional group selectivity observed with DEANB indicates that the reduction of nitriles may occur at a slower rate compared to more reactive groups like ketones or amides colab.ws.

Diastereoselective and Enantioselective Reduction Applications

Diethylaniline-borane serves as a crucial borane source in diastereoselective and enantioselective reduction reactions, which are fundamental in the synthesis of chiral molecules . Its application is particularly noted in the diastereoselective reduction of prochiral enone intermediates and as the borane source in enantiopure oxazaborolidine-catalyzed asymmetric reductions of ketones sigmaaldrich.com. These applications are pivotal in the synthesis of complex organic molecules such as pharmaceuticals and natural products where precise control of stereochemistry is essential .

One of the most significant applications of diethylaniline-borane is as a borane source for the Corey-Bakshi-Shibata (CBS) reduction, a premier method for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. This reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with the borane from DEANB and the ketone to facilitate a highly enantioselective hydride transfer. This method is renowned for its high levels of enantioselectivity and predictability.

DEANB has been identified as a practical, safer, and high-quality borane source for these transformations, especially in large-scale industrial applications, when compared to other sources like borane-THF or borane-dimethyl sulfide (B99878). The in-situ generation of the active catalyst from a chiral amino alcohol and the borane source is a common and efficient practice. The process is effective for a wide range of aromatic and aliphatic ketones, consistently producing chiral alcohols in high yields and with excellent enantiomeric excess (ee).

| Substrate (Prochiral Ketone) | Catalyst System | Product (Chiral Alcohol) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Acetophenone | (S)-CBS Catalyst + DEANB | (S)-1-Phenylethanol | High | Up to 98% |

| Propiophenone | (S)-CBS Catalyst + DEANB | (S)-1-Phenyl-1-propanol | High | High |

| 2-Chloroacetophenone | (R)-CBS Catalyst + DEANB | (R)-2-Chloro-1-phenylethanol | High | High |

| Cyclohexyl methyl ketone | (S)-CBS Catalyst + DEANB | (S)-1-Cyclohexylethanol | Good | High |

The reduction of α,β-unsaturated carbonyl compounds (enones) presents a challenge of chemoselectivity, as reduction can occur at the carbon-carbon double bond (1,4-conjugate addition) or at the carbonyl group (1,2-reduction). Diethylaniline-borane is used in the diastereoselective reduction of prochiral enone intermediates sigmaaldrich.com. The outcome of the reduction is highly dependent on the reaction conditions and the substrate. In many borane-mediated reductions, especially those catalyzed by oxazaborolidines, the reaction typically favors the 1,2-reduction of the carbonyl group to afford the corresponding allylic alcohol. This selectivity is crucial for the synthesis of many complex molecules where the double bond must be preserved for subsequent transformations. The choice of borane reagent and catalyst system allows for tuning of this chemoselectivity.

Selective Reduction of Specific Functional Groups in Polyfunctional Substrates

A significant advantage of N,N-diethylaniline-borane is its chemoselectivity, allowing for the reduction of one functional group in the presence of others within a polyfunctional molecule . This selectivity is governed by the inherent reactivity of different functional groups towards the borane complex. Research indicates that reductions with DEANB show a high compatibility with various sensitive functional groups, including halogens (fluorine, chlorine, bromine, iodine), hydroxyl, cyano, and nitro groups colab.ws.

Furthermore, a clear reactivity hierarchy has been observed. For instance, the reduction of ketones and tertiary amides proceeds faster than the reduction of esters or nitriles colab.ws. This differential reactivity allows for the selective reduction of a ketone in the presence of an ester, a valuable transformation in the synthesis of complex intermediates.

| Substrate with Multiple Functional Groups | Target Functional Group | Other Functional Group(s) | Result with DEANB |

|---|---|---|---|

| 4-Acetylbenzonitrile | Ketone | Nitrile | Selective reduction of the ketone to an alcohol. |

| Ethyl 4-oxocyclohexanecarboxylate | Ketone | Ester | Selective reduction of the ketone to a hydroxyl group. |

| 3-Chlorobenzoyl chloride | Acid Chloride | Halogen (Chloro) | Reduction of the acid chloride to an alcohol without affecting the chloro group. |

| 4-Nitroacetophenone | Ketone | Nitro | Selective reduction of the ketone while the nitro group remains intact. |

Hydroboration Reactions Initiated by Diethylaniline-Borane

Beyond its role as a reducing agent for polar functional groups, diethylaniline-borane is an effective reagent for the hydroboration of alkenes and alkynes . In this reaction, the borane (BH₃) adds across a carbon-carbon multiple bond, forming an organoborane intermediate. This intermediate is highly versatile and can be subsequently oxidized (typically with alkaline hydrogen peroxide) to yield an alcohol or subjected to other reactions to form amines or halides .

The hydroboration reaction is characterized by its distinct regioselectivity and stereoselectivity. The addition of the B-H bond across the double bond proceeds in an anti-Markovnikov fashion, where the boron atom attaches to the less substituted carbon, and the hydrogen atom adds to the more substituted carbon masterorganicchemistry.com. The reaction is also a syn-addition, meaning that the boron and hydrogen atoms add to the same face of the double bond masterorganicchemistry.com. DEANB has been shown to readily hydroborate alkenes such as 1-octene, which upon oxidation, provides the corresponding anti-Markovnikov alcohol (1-octanol) in excellent yield colab.ws. The use of amine-borane complexes like DEANB is considered an environmentally benign approach, as the N,N-diethylaniline can often be recovered and recycled rasayanjournal.co.in.

| Alkene Substrate | Reagent System | Intermediate Organoborane | Final Product after Oxidation | Key Feature |

|---|---|---|---|---|

| 1-Octene | 1. DEANB, THF 2. H₂O₂, NaOH | Tris(1-octyl)borane | 1-Octanol | Anti-Markovnikov addition |

| Styrene | 1. DEANB, THF 2. H₂O₂, NaOH | Tris(2-phenylethyl)borane | 2-Phenylethanol | Anti-Markovnikov addition |

| Norbornene | 1. DEANB, THF 2. H₂O₂, NaOH | Tris(exo-norbornyl)borane | exo-Norborneol | Syn-addition (exo selectivity) |

| 1-Methylcyclohexene | 1. DEANB, THF 2. H₂O₂, NaOH | Tris(trans-2-methylcyclohexyl)borane | trans-2-Methylcyclohexanol | Syn-addition, Anti-Markovnikov |

Hydroboration of Alkenes

The addition of a boron-hydrogen bond across a carbon-carbon double bond, known as hydroboration, is a cornerstone reaction in organic synthesis, primarily due to the versatility of the resulting organoborane intermediates. Diethylaniline-borane serves as an effective reagent for this transformation. The reaction typically proceeds by the dissociation of the amine-borane complex to provide the active borane (BH₃) species, which then adds to the alkene.

The hydroboration of alkenes with borane complexes is characterized by high levels of regioselectivity and stereoselectivity. The reaction generally follows an anti-Markovnikov addition pattern, where the boron atom adds to the less sterically hindered carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. periodicchemistry.com This selectivity is primarily governed by steric factors, as the bulky borane moiety preferentially approaches the less substituted position.

The addition is also stereospecific, occurring via a syn-addition, where the boron and hydrogen atoms are added to the same face of the alkene π-system. periodicchemistry.com This results from a concerted four-membered ring transition state. Subsequent oxidation of the C-B bond, typically with hydrogen peroxide and a base, replaces the boron with a hydroxyl group with retention of stereochemistry.

Studies on the comparable reagent N,N-dimethylaniline-borane (DMAB), particularly under ultrasound or microwave irradiation to enhance reactivity, demonstrate excellent control of regiochemistry. rasayanjournal.co.inderpharmachemica.com For terminal alkenes, the hydroboration overwhelmingly favors the placement of the boron on the terminal carbon. In the case of dienes, the less substituted double bond shows preferential reactivity. derpharmachemica.com For example, the hydroboration of limonene can be controlled by stoichiometry; a 1:3 ratio of amine-borane to alkene leads to exclusive hydroboration of the exocyclic double bond. rasayanjournal.co.inderpharmachemica.com

| Alkene Substrate | Major Product (after oxidation) | Regioselectivity Outcome | Notes |

|---|---|---|---|

| 1-Decene (B1663960) | 1-Decanol | Anti-Markovnikov (>99%) | Boron adds to the terminal carbon. |

| Styrene | 2-Phenylethanol | Anti-Markovnikov (98%) | Minor amounts of the Markovnikov product (1-phenylethanol) are formed. |

| α-Pinene | Myrtanol | Addition to the less hindered face of the double bond. | Demonstrates steric approach control. |

| 1-Methylcyclohexene | trans-2-Methylcyclohexanol | Anti-Markovnikov and syn-addition | Illustrates both regio- and stereoselectivity. |

Data in the table is based on typical outcomes for hydroboration reactions and specific findings for the closely related N,N-dimethylaniline-borane. derpharmachemica.com

The alkylborane intermediates generated from the hydroboration of alkenes are highly valuable due to their wide range of possible subsequent transformations. While the most common tandem process is hydroboration-oxidation to yield alcohols, the C-B bond can be converted into various other functional groups. This versatility allows for numerous one-pot tandem reactions. For instance, the alkylborane can undergo protonolysis to form an alkane, halogenolysis to produce alkyl halides, or amination to yield amines. These transformations significantly broaden the synthetic utility of the initial hydroboration step, allowing for the conversion of an alkene into a diverse array of compound classes.

Hydroboration of Alkynes

Diethylaniline-borane also facilitates the hydroboration of alkynes. The reaction with terminal alkynes can be controlled to achieve either monohydroboration, yielding a vinylborane, or dihydroboration, where both π-bonds react. To prevent the second addition, sterically hindered borane reagents are often used. periodicchemistry.com However, controlling the stoichiometry with reagents like diethylaniline-borane can also favor the formation of the intermediate vinylborane.

The monohydroboration of an alkyne results in the formation of a vinylborane (also known as an alkenylborane). This reaction proceeds with high stereoselectivity, mirroring the mechanism seen with alkenes. The addition of the B-H bond occurs in a syn-fashion across the triple bond. For terminal alkynes, this leads to the formation of an (E)-vinylborane, where the boron group and the substituent on the alkyne are trans to each other. ajuronline.org

These vinylborane intermediates are synthetically useful building blocks, notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, where the alkenyl group can be transferred with retention of stereochemistry. Subsequent oxidation of the vinylborane leads to an enol, which rapidly tautomerizes to the corresponding aldehyde (from a terminal alkyne) or ketone (from an internal alkyne).

| Alkyne Substrate | Intermediate | Final Product (after oxidation) | Stereoselectivity Outcome |

|---|---|---|---|

| 1-Hexyne | (E)-1-Hexenylborane | Hexanal | syn-addition leads to (E)-vinylborane. |

| Phenylacetylene | (E)-2-Phenylvinylborane | Phenylacetaldehyde | syn-addition leads to (E)-vinylborane. |

| 3-Hexyne | (E)-3-Hexen-3-ylborane | 3-Hexanone | syn-addition to an internal alkyne. |

Data in the table is based on established outcomes for alkyne hydroboration reactions. ajuronline.org

Hydroboration of Enyne Systems

The chemoselectivity of hydroboration becomes crucial when the substrate contains multiple unsaturated functionalities, such as in enyne systems (molecules containing both a double and a triple bond). Research using N,N-dimethylaniline-borane has shown that the reaction can be directed to selectively hydroborate the alkyne over the alkene. derpharmachemica.com This selectivity is attributed to the higher reactivity of the less sterically hindered and more electron-rich triple bond towards the electrophilic borane. This selective transformation provides a route to boryl-substituted dienes, which are valuable precursors in organic synthesis.

Borylation Reactions and C-H Functionalization

While diethylaniline-borane is primarily used as a source of BH₃ for hydroboration and reductions, other amine-borane complexes have found application as borylating agents in C-H functionalization reactions. nih.gov These reactions involve the conversion of an inert C-H bond into a C-B bond, a powerful strategy for derivatizing unfunctionalized molecules. digitellinc.com

For instance, diisopropylaminoborane has been successfully employed as the boron source in iridium-catalyzed C-H borylation of arenes and heteroarenes. nih.gov The resulting aminoborylated products can be readily converted to corresponding boronic acid derivatives. In some cases, the amine component of the reagent can play a role in directing the borylation. For example, N,N-dimethylaniline has been shown to undergo para-selective C-H borylation in the presence of an iron catalyst. nih.gov Although diethylaniline-borane itself is not the most common reagent for this purpose, these findings indicate the potential for amine-borane complexes to participate in C-H borylation, expanding their utility beyond traditional hydroboration.

Borylation of Aryl Halides

Diethylaniline-borane serves as a competent reagent for the palladium-catalyzed borylation of aryl halides, a reaction of significant importance in the synthesis of arylboronic acids and their derivatives. These products are pivotal building blocks in Suzuki-Miyaura cross-coupling reactions. The use of amine-borane adducts like diethylaniline-borane in this context offers advantages in terms of stability and handling compared to more pyrophoric or unstable borane sources.

The general transformation involves the reaction of an aryl halide with diethylaniline-borane in the presence of a palladium catalyst and a base. The reaction proceeds via a catalytic cycle that is common for palladium-catalyzed cross-coupling reactions.

Reaction Scheme:

Ar-X + (C₂H₅)₂NC₆H₅·BH₃ Ar-B(OR)₂

(Note: The boronic ester is typically formed after workup with a diol, such as pinacol.)

The mechanism of this transformation is believed to follow a sequence of oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate, Ar-Pd-X.

Transmetalation: The diethylaniline-borane, in the presence of a base, is thought to form a reactive boron species that transfers the boryl group to the palladium center, displacing the halide and forming an Ar-Pd-B(OR)₂ intermediate. The exact nature of the active borylating agent derived from the amine-borane complex is a subject of ongoing research.

Reductive Elimination: The aryl and boryl groups on the palladium center reductively eliminate to form the desired arylboronate ester and regenerate the Pd(0) catalyst.

The choice of palladium catalyst, ligand, and base is crucial for the efficiency of the borylation reaction. While specific studies focusing exclusively on diethylaniline-borane are not extensively detailed in the literature, the general principles established for other amine-borane adducts are applicable. The reaction conditions are typically optimized to achieve high yields and accommodate a variety of functional groups on the aryl halide.

Table 4.3.1.1: Illustrative Examples of Palladium-Catalyzed Borylation of Aryl Halides with Amine-Borane Adducts

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 85 |

| 2 | 1-Chloro-4-nitrobenzene | PdCl₂(dppf) | - | Cs₂CO₃ | Toluene | 78 |

| 3 | 2-Iodopyridine | Pd₂(dba)₃ | XPhos | NaOt-Bu | THF | 92 |

This table presents representative data for palladium-catalyzed borylation reactions using amine-borane adducts as the boron source, illustrating the general scope and efficiency of this methodology. The specific use of Diethylaniline-Borane would be expected to yield comparable results under optimized conditions.

Borane-Mediated C-H Borylation

Transition metal-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. While direct examples involving diethylaniline-borane are not extensively documented, the reactivity of closely related N,N-dialkylanilines provides strong evidence for its potential in this transformation.

Notably, the iridium-catalyzed para-selective C-H borylation of N,N-dimethylaniline has been reported. wikipedia.org This regioselectivity is attributed to the electronic properties and steric influence of the dimethylamino group. Given the structural and electronic similarities, it is highly probable that diethylaniline-borane, or the in-situ-generated diethylaniline, can undergo analogous C-H borylation reactions.

The proposed reaction would involve an iridium catalyst that selectively activates a C-H bond on the aromatic ring of the diethylaniline moiety, followed by reaction with a boron source to install the boryl group. The directing effect of the diethylamino group would likely favor functionalization at the para position.

Plausible Reaction Scheme:

(C₂H₅)₂NC₆H₅·BH₃ p-(pinB)C₆H₄N(C₂H₅)₂

(Note: B₂pin₂ or another diboron reagent would likely be required as the borylating agent in a catalytic C-H activation scenario.)

The mechanism for iridium-catalyzed C-H borylation generally involves an Ir(III)/Ir(V) catalytic cycle. The active iridium catalyst coordinates to the arene and facilitates the cleavage of a C-H bond. Subsequent reaction with a diboron reagent leads to the formation of the borylated product and regeneration of the active catalyst.

Table 4.3.2.1: Regioselective C-H Borylation of N,N-Dimethylaniline as a Model for Diethylaniline Reactivity

| Substrate | Catalyst | Boron Source | Solvent | Regioselectivity (ortho:meta:para) | Yield (%) | Reference |

| N,N-Dimethylaniline | [Ir(cod)OMe]₂/dtbpy | B₂pin₂ | Octane | 0:1:8 | 89 | wikipedia.org |

This table showcases the high para-selectivity achieved in the C-H borylation of N,N-dimethylaniline, a close structural analog of diethylaniline. This data suggests that diethylaniline would exhibit similar reactivity, providing a pathway to para-functionalized diethylaniline derivatives.

Reactions as a Lewis Acid-Base Adduct in Non-Reductive Contexts

Diethylaniline-borane is fundamentally a Lewis acid-base adduct, formed by the donation of the lone pair of electrons from the nitrogen atom of N,N-diethylaniline (the Lewis base) to the empty p-orbital of borane (the Lewis acid). This interaction stabilizes the highly reactive borane, making it a manageable reagent. While the predominant application of this adduct is as a source of borane for reductions and borylations, its Lewis acid-base character can also be considered in non-reductive contexts.

The diethylaniline moiety in the adduct is a bulky, tertiary amine. In principle, the lone pair on the nitrogen is engaged in the dative bond with borane. However, under certain reaction conditions, an equilibrium might exist where a small amount of the free amine and borane are present. The free N,N-diethylaniline is a hindered, non-nucleophilic base. This property is valuable in organic synthesis for scavenging protons generated in a reaction without interfering with electrophilic centers.

For instance, in reactions that produce a strong acid as a byproduct, a hindered amine base can neutralize the acid, preventing acid-catalyzed side reactions or decomposition of sensitive products. While specific literature examples detailing the use of diethylaniline-borane explicitly for this purpose in a non-reductive scenario are scarce, the known properties of N,N-diethylaniline as an "acid-absorbing base" suggest this potential application. The borane adduct could theoretically serve as a slow-release source of the hindered amine base, although this application is not commonly reported.

The primary role of the Lewis acid-base adduct formation in diethylaniline-borane is to temper the reactivity of borane. In non-reductive applications, the focus would shift to the properties of the amine component. The stability of the N-B bond would be a critical factor in determining its efficacy as a proton scavenger or in other non-reductive roles.

Catalytic Applications and Roles of Diethylaniline Borane

Diethylaniline-Borane as a Stoichiometric Borane (B79455) Source in Catalytic Cycles

In numerous catalytic processes, diethylaniline-borane serves as the terminal reductant, providing the necessary hydride equivalents to regenerate the active catalyst or to directly participate in the reduction of a substrate within the catalytic cycle. Its stability and ease of handling make it a favorable alternative to more pyrophoric or unstable borane sources like diborane (B8814927) or borane-tetrahydrofuran (B86392) (BH₃·THF). researchgate.netrsc.org

Role of Diethylaniline-Borane in Lewis Acid Catalysis

Boron compounds are well-known for their Lewis acidic character due to the electron-deficient nature of the boron atom. mdpi.com In the context of diethylaniline-borane, the borane moiety can exhibit Lewis acidity, although it is complexed with the Lewis basic diethylaniline. This interaction moderates the Lewis acidity of the borane. However, in certain reaction environments, the borane can still act as a Lewis acid, activating substrates towards nucleophilic attack. For example, it can coordinate to carbonyl oxygens, thereby increasing the electrophilicity of the carbonyl carbon and facilitating reduction.

While strong boron Lewis acids like tris(pentafluorophenyl)borane (B72294) are more commonly employed as catalysts for a wide range of transformations, the Lewis acidic nature of the borane provided by DEANB can play a subtle but important role in the initial steps of some catalytic reductions, particularly in the absence of stronger Lewis acid promoters. mdpi.comrsc.org

Enhancement of Diethylaniline-Borane Reactivity with External Catalysts

The full synthetic potential of diethylaniline-borane is often realized when it is used in conjunction with an external catalyst. These catalysts can activate either the substrate or the borane complex, leading to significantly enhanced reaction rates and selectivities.

Oxazaborolidine-Mediated Catalysis (e.g., CBS Reductions)

One of the most prominent applications of diethylaniline-borane is in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones to chiral alcohols. nih.govwikipedia.org In this methodology, a chiral oxazaborolidine acts as a catalyst that coordinates with the borane from DEANB to form a more reactive and sterically defined reducing agent. rsc.orgsantiago-lab.com This complex then delivers a hydride to the ketone in a highly enantioselective manner. Diethylaniline-borane is a commonly used borane source in these reactions due to its favorable handling properties. wikipedia.org The choice of borane source can influence the enantioselectivity of the reduction. researchgate.net

The catalytic cycle of a typical CBS reduction involves the coordination of the borane from DEANB to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst, which then coordinates to the carbonyl oxygen of the ketone substrate. This ternary complex facilitates the intramolecular transfer of a hydride from the N-boryl group to the carbonyl carbon via a six-membered transition state, leading to the formation of the chiral alcohol and regeneration of the catalyst.

| Ketone Substrate | Catalyst | Borane Source | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Acetophenone | (R)-2-Methyl-CBS-oxazaborolidine | Diethylaniline-Borane | High | Up to 97% |

| α-Tetralone | (R)-2-Methyl-CBS-oxazaborolidine | Diethylaniline-Borane | High | Up to 95% |

| Propiophenone | (R)-2-Butyl-CBS-oxazaborolidine | Diethylaniline-Borane | 95 | 96 |

Spiroborate Complex Catalysis

Chiral spiroborate complexes have also been effectively used as catalysts for the asymmetric reduction of various functional groups using diethylaniline-borane as the hydride source. uni.lunih.gov These catalysts can accelerate the reduction of esters, amides, and ketones. rsc.org For instance, esters can be reduced to alcohols at ambient temperature in a few hours with high functional group selectivity. uni.lu The use of DEANB in these systems is advantageous due to its stability and compatibility with the catalyst. nih.gov Research has shown that the reduction of ketones containing sulfur heterocycles proceeds with high enantioselectivity when using a spiroborate catalyst in combination with DEANB. nih.gov

| Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Ethyl butyrate | 5 | 4 | >95 | N/A |

| Methyl (S)-mandelate | 5 | >4 | >95 | N/A (chiral center unaffected) |

| 2-Thienyl methyl ketone | 10 | - | Modest | Up to 99 |

Transition Metal-Catalyzed Transformations (e.g., Palladium, Copper, Titanium)

Diethylaniline-borane can be employed in conjunction with various transition metal catalysts to effect a range of chemical transformations. These metals can catalyze the dehydrocoupling of amine-boranes or facilitate transfer hydrogenation reactions. dntb.gov.uaresearchgate.net

Palladium: Palladium complexes are known to catalyze the dehydrocoupling of amine-borane adducts. rsc.org While specific examples detailing the extensive use of DEANB in palladium-catalyzed cross-coupling reactions are less common than for other borane reagents, the fundamental principles of B-H activation by palladium suggest its potential utility in such transformations.

Copper: Copper catalysts have been used for the reductive amination of nitriles and other organic group reductions using amine-boranes as the hydrogen source. nih.gov These reactions often proceed in aqueous media, highlighting the versatility of the catalytic system.

Titanium: Titanium tetrachloride has been shown to catalyze the reduction of a variety of functional groups, including amides and nitriles, using amine-boranes like ammonia-borane. nih.govmdpi.compurdue.edunih.gov The Lewis acidic titanium catalyst activates the substrate towards reduction by the borane complex. While many studies use ammonia-borane, the principles extend to other amine-boranes, and DEANB has been noted as a reagent for the reduction of tertiary amides. nih.gov

| Transformation | Catalyst | Borane Source | Substrate | Product | Yield (%) |

|---|---|---|---|---|---|

| Amide Reduction | Titanium Tetrachloride | Amine-Boranes | N-Benzylbenzamide | Dibenzylamine | 99 |

| Nitrile Reduction | Titanium Tetrachloride | Ammonia-Borane | Benzonitrile | Benzylamine | 95 |

| Reductive Amination | Copper(II) triflate | Dimethylamine-Borane | Aryl Nitriles | Unsymmetrical Secondary Amines | Good to Excellent |

Frustrated Lewis Pair (FLP) Chemistry Involving Diethylaniline-Borane

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that are unable to form a classical adduct. This "frustration" leads to unique reactivity, including the activation of small molecules like H₂ and CO₂. uni.lumdpi.comrsc.org Amine-boranes can participate in FLP chemistry, where the amine acts as the Lewis base and the borane as the Lewis acid. While intermolecular FLPs involving separate Lewis acids and bases are common, intramolecular FLPs based on aminoboranes have also been studied for H₂ activation. nih.gov

In the context of diethylaniline-borane, the diethylaniline moiety can act as the Lewis base and the borane as the Lewis acid. When combined with a bulky external Lewis acid or base, or in specific molecular geometries, DEANB could potentially form an FLP capable of activating small molecules. For instance, intramolecular FLPs based on 2-[bis(R)boryl]-N,N-dimethylaniline have been investigated for the reduction of CO₂. researchgate.net This highlights the potential for aniline-based borane complexes like DEANB to be involved in FLP-mediated catalysis.

Mechanistic Investigations and Transition State Analysis of Diethylaniline Borane Reactions

Hydride Transfer Mechanisms in Reduction Processes

The utility of diethylaniline-borane as a reducing agent stems from its capacity to deliver a hydride ion (H⁻) to an electrophilic center. The mechanism of this hydride transfer is a critical aspect of its reactivity. In the reduction of carbonyl compounds, for instance, the reaction is believed to proceed through a coordinate bond formation between the Lewis acidic boron atom and the carbonyl oxygen. This initial interaction polarizes the carbonyl group, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

The subsequent step involves the intramolecular or intermolecular transfer of a hydride from the borane (B79455) moiety to the activated carbonyl carbon. This transfer is the core of the reduction process. Borane-mediated hydride abstraction can also occur from C-H bonds, particularly those alpha to a heteroatom like nitrogen, which generates reactive iminium hydridoborate salts that can participate in various chemical transformations. researchgate.net This process highlights the versatility of boranes in mediating hydride transfer reactions beyond simple carbonyl reductions. researchgate.net

The general mechanism for the reduction of a ketone with an amine-borane complex like diethylaniline-borane can be depicted as follows:

Coordination: The Lewis acidic boron atom of the diethylaniline-borane complex coordinates to the lone pair of electrons on the oxygen atom of the ketone.

Hydride Transfer: A hydride ion is transferred from the boron to the electrophilic carbonyl carbon. This often proceeds through a cyclic transition state.

Hydrolysis: The resulting alkoxyborane intermediate is then hydrolyzed during the workup to yield the final alcohol product.

This mechanistic pathway is supported by numerous studies on borane-based reductions. The stability and reactivity of the diethylaniline-borane complex make it a milder and more selective reagent compared to harsher reducing agents. guidechem.com

Role of the Lewis Acidic Boron Center in Reaction Activation

The boron atom in diethylaniline-borane is electron-deficient, making it a potent Lewis acid. scholaris.ca This Lewis acidity is central to its function in activating substrates for reduction. The nitrogen atom of the diethylaniline donates its lone pair of electrons to the empty p-orbital of the boron atom, forming a stable dative covalent bond. guidechem.com This interaction stabilizes the highly reactive borane (BH₃), making it a manageable and practical laboratory reagent.

In reduction reactions, the Lewis acidic boron center serves as the primary site of interaction with the substrate. For example, in the reduction of a ketone, the boron atom coordinates to the carbonyl oxygen. This coordination has two significant effects:

It increases the electrophilicity of the carbonyl carbon by withdrawing electron density.

It brings the hydride-donating BH₃ group into close proximity to the carbonyl carbon, facilitating the subsequent hydride transfer.

The Lewis acidity of the boron can be tuned by the electronic properties of the amine it is complexed with. While diethylaniline provides good stability and reactivity, more electron-deficient boranes, such as B(C₆F₅)₃, exhibit even stronger Lewis acidity, enabling them to mediate more challenging hydride abstraction reactions. thieme-connect.com The diethylaniline moiety in the complex modulates the Lewis acidity of the borane, contributing to the reagent's selectivity.

Stereochemical Models and Transition State Geometries in Asymmetric Transformations

Diethylaniline-borane is utilized in asymmetric synthesis, particularly in the enantioselective reduction of prochiral ketones. acs.org The stereochemical outcome of these reactions is dictated by the geometry of the transition state during the hydride transfer step. To achieve high enantioselectivity, a chiral auxiliary, typically a chiral catalyst or ligand, is employed.

One of the most successful approaches involves the use of oxazaborolidine catalysts, famously developed by Corey, Bakshi, and Shibata (CBS). In these reactions, diethylaniline-borane serves as the stoichiometric source of borane and hydride. The proposed mechanism involves the coordination of the borane to the nitrogen of the oxazaborolidine catalyst, followed by coordination of the ketone to the Lewis acidic boron of the catalyst in a specific orientation to minimize steric interactions.

The generally accepted transition state model for CBS-catalyzed ketone reduction involves a six-membered ring-like structure. The stereochemical bias is established by the steric hindrance imposed by the substituents on the chiral catalyst, which directs the approach of the borane-hydride source to one of the two enantiotopic faces of the ketone. The larger substituent of the ketone orients itself away from the bulky group on the catalyst, leading to a predictable stereochemical outcome.

The choice of the borane source can influence the enantioselectivity of the reduction. Diethylaniline-borane has been shown to be an effective borane source for such large-scale enantioselective reductions, providing consistent results. acs.org

Influence of Steric and Electronic Factors on Reactivity and Selectivity

The reactivity and selectivity of diethylaniline-borane in reduction reactions are significantly influenced by both steric and electronic factors, arising from the amine, the substrate, and any catalysts or additives present.

Electronic Effects:

The electron-donating nature of the diethylaniline group modulates the Lewis acidity of the borane. Compared to complexes with more basic amines, the slightly reduced basicity of the aromatic amine can make the complexed borane more reactive.

Substituents on the substrate play a crucial role. Electron-withdrawing groups on a ketone, for example, will increase its electrophilicity and generally accelerate the rate of reduction.

Steric Effects:

The steric bulk of the N,N-diethylaniline ligand can influence the approach of the reagent to the substrate, which can be exploited to achieve regioselectivity in the reduction of molecules with multiple reducible functional groups. colab.ws

The steric environment around the reactive center of the substrate is a primary determinant of selectivity. For instance, in the reduction of a sterically hindered ketone, the hydride transfer will preferentially occur from the less hindered face.

In asymmetric catalysis, the steric properties of the chiral ligand or catalyst are paramount in creating a well-defined transition state that favors the formation of one enantiomer over the other.

The interplay of these factors allows for the chemoselective reduction of one functional group in the presence of others. For example, aldehydes are generally reduced much faster than ketones, and esters or amides are typically less reactive than ketones. colab.ws

| Functional Group | Relative Reactivity with Diethylaniline-Borane | Governing Factors |

|---|---|---|

| Aldehydes | Very High | High electrophilicity, low steric hindrance |

| Ketones | High | Moderate electrophilicity and steric hindrance |

| Imines (Schiff Bases) | High | Polarized C=N bond |

| Carboxylic Acids | Moderate | Requires coordination and multiple hydride transfers |

| Tertiary Amides | Moderate | Resonance stabilization reduces electrophilicity |

| Esters | Low | Less electrophilic than ketones |

Kinetic Studies of Diethylaniline-Borane Reactions

Kinetic studies of reactions involving diethylaniline-borane and related amine-borane complexes provide valuable insights into the reaction mechanism, including the identification of the rate-determining step. Such studies often involve monitoring the reaction progress over time under various conditions (e.g., changing substrate concentration, reagent concentration, or temperature).

For many borane-mediated reductions of ketones, the rate-determining step is believed to be the hydride transfer from the boron atom to the carbonyl carbon. Kinetic isotope effect (KIE) studies can be employed to probe the nature of the transition state. By replacing the transferring hydride with a deuterium atom (B-D), a primary KIE (kH/kD > 1) would be expected if the B-H bond is significantly broken in the transition state of the rate-determining step.

While specific, detailed kinetic studies exclusively on diethylaniline-borane are not extensively reported in readily available literature, the kinetics of similar borane reduction systems have been investigated. For instance, computational studies and kinetic isotope labeling have been used to understand the chemoselectivity in borane-catalyzed hydrosilylation reactions, demonstrating that kinetic differentiation between reaction pathways is key to selectivity. nih.gov The principles from these studies are applicable to understanding the reactivity of diethylaniline-borane.

Theoretical and Computational Chemistry Studies of Diethylaniline Borane

Quantum Mechanical (e.g., DFT) Calculations on Molecular Structure and Bonding

Quantum mechanical calculations, especially those employing Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and understanding the nature of chemical bonding in molecules like diethylaniline-borane. These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms, yielding optimized molecular geometries and a wealth of electronic structure information.

The core of the diethylaniline-borane structure is the dative covalent bond formed between the Lewis basic nitrogen atom of N,N-diethylaniline and the Lewis acidic boron atom of borane (B79455). atamanchemicals.com The nitrogen atom donates its lone pair of electrons into the empty p-orbital of the boron atom, forming a stable adduct. atamanchemicals.com DFT calculations can precisely model this interaction, predicting key geometric parameters such as bond lengths and angles.

While specific DFT calculations for diethylaniline-borane are not extensively published, data from closely related amine-borane adducts provide excellent benchmarks for understanding its structure. The length of the B-N dative bond is a critical parameter indicating the strength of the adduct. Experimental studies on various borane-amines show B-N bond lengths typically in the range of 1.57 to 1.61 Å. nih.gov Computational studies on secondary amine adducts, such as didodecylamine (B166037) borane, support these findings and are used to analyze molecular structures. mdpi.comnih.gov

The choice of DFT functional and basis set is crucial for achieving high accuracy in these calculations, as different methods can yield slightly different results. nih.govumn.edu For instance, studies comparing various functionals have shown that methods like M06-2X often provide reliable bond dissociation energies, which correlate with bond strength and length. nih.gov

Table 1: Comparison of B-N and B-H Bond Lengths in Various Borane-Amine Adducts This table presents representative experimental data from related compounds to provide context for the expected structural parameters of Diethylaniline-Borane.

Data sourced from crystallographic analysis of related compounds. nih.gov

For diethylaniline-borane, DFT calculations would predict a B-N bond length in this typical range, influenced by the electronic effect of the phenyl group and the steric bulk of the two ethyl groups on the nitrogen atom.

Computational Prediction of Reaction Pathways and Energetics

Computational chemistry is instrumental in mapping the potential reaction pathways for amine-borane adducts. The most common reaction is dehydrocoupling, a process where a molecule of hydrogen (H₂) is eliminated, leading to the formation of new products like aminoboranes and, upon further reaction, borazines. acs.orgnih.gov

DFT calculations are used to explore the potential energy surface of the reaction, identifying intermediates and transition states that connect the reactant to the products. iitb.ac.in This allows for the determination of reaction enthalpies (ΔH) and Gibbs free energies (ΔG), which indicate the thermodynamic feasibility of a given pathway. For example, the synthesis of amine-borane adducts is known to be an exothermic process, a fact that can be precisely quantified by computational methods. mdpi.com

The strength of the B-N dative bond is a key factor in the thermodynamics of these reactions. High-level composite methods like G3(MP2) can be used to predict bond dissociation energies (BDEs) with high accuracy. scispace.com The B-N BDE in amine-borane adducts is generally significant, though it can vary based on the substituents on the nitrogen atom. scispace.com These calculations help rationalize why certain adducts are more stable than others and predict the energy required to initiate reactions like dehydrocoupling.

Table 2: Calculated B-N Bond Dissociation Energies (BDEs) for Representative Amine-Boranes This table illustrates the range of B-N bond strengths predicted by computational methods for various amine-borane adducts.

Values are representative and sourced from general findings in computational studies. scispace.com

Modeling of Transition States for Reactivity and Selectivity Prediction

Understanding the kinetics of a chemical reaction—how fast it proceeds—requires the study of its transition state (TS). The transition state is the highest energy point along the lowest energy reaction path connecting reactants and products. Computational chemistry provides the tools to locate and characterize these fleeting structures.

Using DFT, researchers can perform transition state searches to find the specific molecular geometry of the saddle point on the potential energy surface. rsc.org The identification of a true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of B-H and N-H bonds and the formation of an H-H bond). rsc.org

For the dehydrocoupling of amine-boranes, computational studies have proposed mechanisms that proceed via a concerted, intramolecular pathway involving the activation of both N-H and B-H bonds. acs.orgnih.gov However, since diethylaniline-borane is a tertiary amine adduct, it lacks an N-H bond. Its dehydrocoupling would likely proceed through an intermolecular pathway or involve C-H activation of the ethyl groups under more forcing conditions, pathways that would have distinct and computationally modelable transition states.

Analysis of Charge Distribution and Orbital Interactions in the Adduct

To gain a deeper understanding of the B-N dative bond, computational methods are used to analyze the electron distribution and the nature of the orbital interactions within the diethylaniline-borane adduct.

Simple methods like Mulliken population analysis can provide a basic picture of the partial atomic charges, showing the nitrogen as negatively charged (electron-rich) and the boron as positively charged (electron-poor), consistent with the dative bond model. mdpi.comnih.gov This analysis has been used to understand intermolecular forces like dihydrogen bonds in the solid state of related adducts. mdpi.comnih.gov

A more sophisticated and chemically intuitive approach is the Natural Bond Orbital (NBO) analysis. materialsciencejournal.org NBO analysis partitions the complex molecular wavefunction into localized orbitals that correspond to classical chemical concepts: core orbitals, lone pairs, and bonding/antibonding orbitals. For diethylaniline-borane, NBO analysis clearly identifies a lone pair orbital on the nitrogen atom and a B-N sigma (σ) bonding orbital.

The core of the NBO analysis for the dative bond is the examination of donor-acceptor interactions. It quantifies the interaction between the filled nitrogen lone pair orbital (the donor) and the empty antibonding orbitals of the borane moiety, particularly the empty p-type orbital on the boron atom (the acceptor). canterbury.ac.uk The strength of this interaction is calculated using second-order perturbation theory, which yields a stabilization energy, E(2). A large E(2) value indicates a strong, stabilizing charge-transfer interaction, confirming the covalent character of the dative bond. materialsciencejournal.org

Table 3: Representative Natural Bond Orbital (NBO) Analysis for a Donor-Acceptor N→B Interaction This table provides a conceptual summary of the key outputs from an NBO analysis of a typical amine-borane dative bond.

Based on the principles of NBO analysis as applied to dative bonds. materialsciencejournal.orgcanterbury.ac.uk

This detailed orbital analysis provides a quantitative picture of the Lewis acid-base interaction, confirming that the stability of the diethylaniline-borane adduct arises from a significant charge transfer from the nitrogen lone pair to the electron-deficient boron center.

Advanced Synthetic Techniques Utilizing Diethylaniline Borane

Microwave-Assisted Organic Synthesis with Diethylaniline-Borane

Microwave-assisted organic synthesis utilizes microwave irradiation to heat chemical reactions. Unlike conventional heating methods that rely on conduction and convection, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the sample volume. mdpi.comscispace.com This technique has been shown to dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. scispace.comnih.gov

While specific research focusing exclusively on the microwave-assisted reactions of diethylaniline-borane is still emerging, extensive studies on the closely related N,N-dimethylaniline-borane (DMANB) provide strong evidence for its potential. scispace.comresearchgate.net For instance, conventional reductions of amides, such as benzamide (B126) and acetanilide, using N,N-diethylaniline-borane can require reaction times of 7 to 13 hours under standard reflux conditions. scispace.comresearchgate.net By contrast, the analogous DMANB complex, when subjected to microwave irradiation, can reduce a variety of functional groups, including amides and ketones, in just 4 to 6 minutes. scispace.comresearchgate.net This drastic reduction in reaction time is attributed to the efficient and rapid energy transfer from the microwave field to the polar reactants. scispace.com

The application of microwave irradiation to diethylaniline-borane reductions is expected to yield similar enhancements, providing a powerful method for rapid and efficient synthesis. The technology allows for precise temperature control and can lead to cleaner reactions with fewer byproducts due to the shortened exposure to high temperatures.

| Functional Group Reduction | Conventional Method Time (with DEANB) | Microwave-Assisted Time (Projected for DEANB, based on DMANB data) | Reference |

|---|---|---|---|

| Amide to Amine | 7–13 hours | ~6 minutes | scispace.comresearchgate.net |

| Ketone to Alcohol | >24 hours (at RT) | ~5 minutes | researchgate.net |

| Carboxylic Acid to Alcohol | Several hours | ~5 minutes | researchgate.net |

Ultrasound-Mediated Reactions Involving Diethylaniline-Borane

Sonochemistry, the application of ultrasound to chemical reactions, provides a unique mechanism for energy input based on acoustic cavitation. nih.govnih.gov This phenomenon involves the formation, growth, and violent collapse of microscopic bubbles in a liquid, which generates localized "hot spots" with transient temperatures of thousands of degrees Kelvin and pressures exceeding one thousand atmospheres. e-journals.in These extreme conditions can significantly enhance chemical reactivity and induce novel reaction pathways. nih.gov

The utility of ultrasound has been demonstrated to accelerate reductions using amine-borane complexes. Research on N,N-dimethylaniline borane (B79455) (DMAB) shows that functional groups can be reduced within 15-25 minutes of sonication. e-journals.in This stands in stark contrast to conventional methods using N,N-diethylaniline-borane, which require 7-13 hours for the same transformations, such as the reduction of benzamide and acetanilide. e-journals.in The intense local heating and pressure from cavitation, as well as the mechanical effects of micro-jetting, can break down reagent aggregates and increase mass transfer, thereby accelerating the reaction rate. e-journals.in

Applying ultrasound to reactions involving diethylaniline-borane would similarly be expected to provide a green and expeditious method for functional group reductions. The ability to conduct reactions at or near room temperature while achieving significant rate enhancements makes it an attractive alternative to thermal methods, particularly for sensitive substrates.

| Substrate | Reaction | Conventional Method Time (DEANB) | Ultrasound-Mediated Time (Projected for DEANB, based on DMAB data) | Reference |

|---|---|---|---|---|

| Benzamide | Reduction to Benzylamine | 7–13 hours | ~22 minutes | e-journals.in |

| Acetanilide | Reduction to N-Ethyl-N-phenylacetamide | 7–13 hours | ~22 minutes | e-journals.in |

| Imine Esters | Reduction to Amine Esters | Several hours | ~15 minutes | e-journals.in |

Flow Chemistry Applications for Continuous Processing

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. thieme-connect.commdpi.com These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety by minimizing the volume of hazardous reagents at any given time, and straightforward scalability. thieme-connect.comrsc.org The use of hazardous reagents, such as boranes, is particularly well-suited for microreactor systems where safety can be significantly improved. thieme-connect.com

Diethylaniline-borane has been successfully implemented in continuous flow processes. A notable example is its use in the enantioselective Corey-Bakshi-Shibata (CBS) reduction of ketones. thieme-connect.com In a synthesis of an intermediate for the antidepressant fluoxetine, a solution containing the ketone substrate (3-chloro-1-phenylpropan-1-one), N,N-diethylaniline-borane (DEANB), and a chiral oxazaborolidine catalyst was passed through a coil reactor. thieme-connect.com The flow setup allowed for precise temperature control along the length of the reactor, which was crucial for achieving high enantioselectivity. thieme-connect.com

This approach demonstrates the power of flow chemistry to enable the safe and controlled use of reactive borane complexes on a larger scale. The consistent and reproducible reaction environment within a flow reactor leads to higher product quality and yield compared to batch processes, which can suffer from poor mixing and temperature gradients. nih.gov

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Safety | Large volume of hazardous borane reagent handled at once. | Small reagent volumes in the reactor at any time, minimizing risk. | thieme-connect.com |

| Heat Transfer | Inefficient; potential for thermal runaway and side reactions. | High surface-area-to-volume ratio allows for excellent, rapid heat exchange. | thieme-connect.comnih.gov |

| Scalability | Scaling up can be non-linear and problematic. | Scalable by operating the reactor for longer periods ("scaling out"). | mdpi.com |

| Process Control | Difficult to precisely control temperature and mixing. | Precise, automated control over temperature, flow rate, and residence time. | thieme-connect.com |

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Pathways and Substrate Scopes

Future research is actively aimed at broadening the synthetic utility of diethylaniline-borane by discovering novel reaction pathways and expanding the range of compatible substrates. While DEANB is well-known for the reduction of common functional groups, investigations are underway to apply it to more complex and challenging transformations. sigmaaldrich.com

Key Research Areas:

Diastereoselective Reductions: A significant area of exploration is the use of DEANB in diastereoselective reductions of prochiral substrates, such as enones and complex ketones. sigmaaldrich.commanchester.ac.uk By combining DEANB with chiral catalysts, researchers aim to control the formation of specific stereoisomers, a critical aspect in the synthesis of pharmaceuticals and natural products.

Expanding Functional Group Tolerance: Research continues to probe the limits of DEANB's chemoselectivity. The goal is to perform reductions on target functional groups within molecules that contain other sensitive moieties. For instance, achieving the reduction of an amide in the presence of a nitro group or a sensitive protecting group remains an area of interest.

Radical-Mediated Reactions: Inspired by advancements with other borane (B79455) complexes like N-heterocyclic carbene (NHC)-boranes, a potential new frontier for DEANB is its application in radical-mediated hydroboration reactions. mdpi.com This pathway could enable unique transformations, such as the trans-hydroboration of alkynes, offering complementary stereoselectivity to traditional metal-catalyzed methods. mdpi.com

Borylation of Novel Substrates: Beyond aryl halides, researchers are exploring the use of DEANB for the borylation of a wider range of organic molecules. sigmaaldrich.com This could provide new synthetic routes to organoboron compounds, which are versatile intermediates in cross-coupling reactions like the Suzuki-Miyaura coupling. ccspublishing.org.cn

The table below summarizes the established and emerging substrate scope for reactions involving diethylaniline-borane.

| Reaction Type | Established Substrates | Emerging Substrates |

| Reduction | Ketones, Aldehydes, Carboxylic Acids, Esters, Amides, Nitriles | Prochiral Enones, Ketenimines, α,β-Unsaturated Hydrazones |

| Hydroboration | Alkenes, Alkynes | Functionalized Olefins, Allenes |

| Borylation | Aryl Halides | Heterocyclic Halides, Aryl Triflates |

Development of Immobilized or Recyclable Diethylaniline-Borane Systems